Mcp-tva-argipressin

Descripción general

Descripción

Mcp-tva-argipressin is a synthetic peptide hormone that is structurally similar to the natural hormone arginine vasopressin. It is commonly used in medical research for its potential therapeutic effects and in environmental research for its role in pollution management.

Métodos De Preparación

Mcp-tva-argipressin is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to a growing peptide chain, using protecting groups to prevent unwanted side reactions. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality . Industrial production methods typically involve large-scale peptide synthesizers and automated systems to increase efficiency and yield.

Análisis De Reacciones Químicas

Mcp-tva-argipressin undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the sulfur atoms in the peptide chain, leading to the formation of disulfide bonds.

Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

Substitution: Substitution reactions can occur at the amino acid side chains, leading to modifications in the peptide structure.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Biochemical Properties and Mechanism of Action

Mcp-tva-argipressin primarily interacts with vasopressin receptors, specifically the V1A, V2, and V1B receptor subtypes. The binding to these receptors initiates various intracellular signaling pathways that lead to significant physiological effects:

- V1A Receptor : Activation results in vasoconstriction by increasing intracellular calcium levels through the phospholipase C pathway.

- V2 Receptor : Involved in renal water reabsorption, affecting fluid balance.

- V1B Receptor : Modulates the release of adrenocorticotropic hormone (ACTH), influencing stress responses.

The compound's ability to induce vasoconstriction and modulate renal functions makes it a valuable candidate for therapeutic applications in conditions like diabetes insipidus and vasodilatory shock .

Medical Applications

This compound has been investigated for its potential benefits in various medical scenarios:

- Liver Surgery : A recent study (ARG-01) aims to evaluate the efficacy of argipressin in reducing blood loss during liver resections. Preliminary findings suggest that argipressin may decrease portal and hepatic blood flow, thereby reducing transfusion requirements in trauma patients .

- Traumatic Brain Injury : Research indicates that argipressin amplifies the inflammatory response post-trauma, potentially impacting recovery outcomes. In rodent models, it has been shown to increase the influx of inflammatory cells into injured brain tissue .

Environmental Research

This compound is also being explored for its role in environmental monitoring and pollution management. Its biochemical properties allow it to serve as a potential biomarker for assessing environmental health .

Biochemical Studies

The compound is utilized in studies focusing on peptide synthesis and modification techniques. It serves as a model compound for understanding the interactions between synthetic peptides and biological systems .

Case Study 1: Argipressin in Liver Resection

A randomized controlled trial is currently underway at Sahlgrenska University Hospital, involving 248 patients undergoing liver resection. The primary endpoint is to assess blood loss at surgery's end, with secondary objectives including transfusion needs and inflammatory responses . The study protocol adheres to rigorous standards to ensure reliability and validity.

Case Study 2: Impact on Inflammatory Response

In a controlled cortical impact model of traumatic brain injury, this compound was shown to enhance the production of pro-inflammatory mediators when combined with tumor necrosis factor-alpha. This suggests a dual role where it may exacerbate inflammation while also having therapeutic potential in certain contexts .

Mecanismo De Acción

Mcp-tva-argipressin exerts its effects by binding to vasopressin receptors in the body. These receptors are G protein-coupled receptors that mediate various physiological responses. The primary targets are the V1 and V2 receptors, which are involved in vasoconstriction and water reabsorption, respectively. The binding of this compound to these receptors activates intracellular signaling pathways, leading to the desired physiological effects .

Comparación Con Compuestos Similares

Mcp-tva-argipressin is unique compared to other vasopressin analogues due to its specific modifications, which enhance its stability and receptor selectivity. Similar compounds include:

Desmopressin: A synthetic analogue with primarily antidiuretic effects.

Terlipressin: A long-acting vasopressin analogue used in the treatment of variceal bleeding.

Ornipressin: Another vasopressin analogue with vasoconstrictive properties

These analogues differ in their receptor selectivity, duration of action, and therapeutic applications, making this compound a valuable addition to the family of vasopressin analogues.

Actividad Biológica

Mcp-tva-argipressin is a synthetic analogue of the natural hormone arginine vasopressin (AVP), which plays a critical role in various physiological processes, including water retention and blood pressure regulation. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of this compound

This compound is characterized by its unique amino acid sequence and modifications that enhance its biological activity and receptor selectivity. It primarily interacts with vasopressin receptors, particularly the V1A receptor subtype, leading to significant physiological effects such as vasoconstriction and modulation of renal water retention.

Target Receptors

This compound binds to several vasopressin receptors:

- V1A Receptor : Found on vascular smooth muscle cells; activation leads to vasoconstriction.

- V2 Receptor : Primarily involved in renal water reabsorption.

- V1B Receptor : Modulates adrenocorticotropic hormone (ACTH) release.

Upon binding to the V1A receptor, this compound activates the phospholipase C pathway, resulting in an increase in intracellular calcium levels, which induces smooth muscle contraction and consequently raises blood pressure .

Cellular Effects

The compound significantly affects various cell types:

- Vascular Smooth Muscle Cells : Induces vasoconstriction through increased intracellular calcium.

- Astrocytes and Endothelial Cells : Increases production of pro-inflammatory mediators when combined with tumor necrosis factor-alpha (TNF-α), impacting inflammatory responses in the brain .

Case Studies

-

Impact on Traumatic Brain Injury (TBI) :

A study demonstrated that this compound amplifies the inflammatory response following TBI. In rodent models, AVP was found to enhance the influx of inflammatory cells into the injured brain, mediated by c-Jun N-terminal kinase (JNK) signaling pathways . -

Vasopressor Effects in Critically Ill Patients :

Clinical applications have explored the use of this compound as a vasopressor agent in critically ill patients. Its efficacy in managing hypotension has been documented, showcasing its potential benefits in acute care settings .

Dosage Effects in Animal Models

Research indicates that dosage significantly influences the biological effects of this compound:

- Low Doses : Effective vasoconstriction and increased plasma volume without notable side effects.

- High Doses : Potential adverse effects observed, necessitating careful dosage management.

This compound undergoes various chemical reactions that can affect its stability and activity:

- Oxidation : Can form disulfide bonds at sulfur atoms within the peptide chain.

- Reduction : Breaks disulfide bonds, reverting them to thiol groups.

- Substitution : Modifications at amino acid side chains can alter receptor binding properties.

These reactions are crucial for understanding how modifications can enhance or diminish its biological activity.

Comparative Table of Vasopressin Analogues

| Compound Name | Structural Modifications | Unique Features |

|---|---|---|

| Natural Vasopressin | None | Essential for regulating water retention and blood pressure |

| (D(CH2)(5/1),D-Tyr(ET)2,Val4,Arg8) | Methylated Tyrosine | Selective antagonist for V1A receptor |

| This compound | Unique substitutions enhancing activity | Used in research on receptor dynamics |

Propiedades

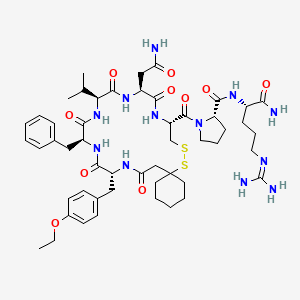

IUPAC Name |

(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H74N12O10S2/c1-4-73-33-19-17-32(18-20-33)26-35-44(67)59-36(25-31-13-7-5-8-14-31)46(69)62-42(30(2)3)48(71)60-37(27-40(52)64)45(68)61-38(29-74-75-51(28-41(65)57-35)21-9-6-10-22-51)49(72)63-24-12-16-39(63)47(70)58-34(43(53)66)15-11-23-56-50(54)55/h5,7-8,13-14,17-20,30,34-39,42H,4,6,9-12,15-16,21-29H2,1-3H3,(H2,52,64)(H2,53,66)(H,57,65)(H,58,70)(H,59,67)(H,60,71)(H,61,68)(H,62,69)(H4,54,55,56)/t34-,35+,36-,37-,38-,39-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLYXDZRLDZVIS-XXNQTUAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H74N12O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238094 | |

| Record name | SK&F 101926 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1079.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90332-82-4 | |

| Record name | Vasopressin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-O-ethyltyrosyl(2)-valyl(4)-arginyl(8)-deslycine(9)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090332824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SK&F 101926 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-101926 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S4LA22APY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.